molecular formula C16H23ClN2OS B2581183 2-(2-Chlorophenyl)-1-(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)ethanone CAS No. 1448037-00-0

2-(2-Chlorophenyl)-1-(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)ethanone

Cat. No.: B2581183
CAS No.: 1448037-00-0
M. Wt: 326.88
InChI Key: NOSAJZSBVNTMRT-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-1-(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)ethanone is a complex organic compound with a unique structure that includes a chlorophenyl group, a thiazepane ring, and a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-1-(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)ethanone typically involves multiple steps, starting with the preparation of the thiazepane ring This can be achieved through the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-1-(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-(2-Chlorophenyl)-1-(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)ethanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-1-(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chlorophenyl)-1-(3-((methylamino)methyl)-1,4-thiazepan-4-yl)ethanone
  • 2-(2-Chlorophenyl)-1-(3-((ethylamino)methyl)-1,4-thiazepan-4-yl)ethanone
  • 2-(2-Chlorophenyl)-1-(3-((propylamino)methyl)-1,4-thiazepan-4-yl)ethanone

Uniqueness

The uniqueness of 2-(2-Chlorophenyl)-1-(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)ethanone lies in its specific combination of functional groups and the resulting chemical and biological properties. This makes it distinct from other similar compounds and valuable for various research and industrial applications.

Properties

IUPAC Name

2-(2-chlorophenyl)-1-[3-[(dimethylamino)methyl]-1,4-thiazepan-4-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2OS/c1-18(2)11-14-12-21-9-5-8-19(14)16(20)10-13-6-3-4-7-15(13)17/h3-4,6-7,14H,5,8-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOSAJZSBVNTMRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CSCCCN1C(=O)CC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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